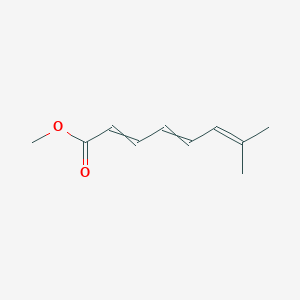
Methyl 7-methylocta-2,4,6-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-methylocta-2,4,6-trienoate is an organic compound with the molecular formula C10H14O2. It is a methyl ester derivative of octatrienoic acid, characterized by the presence of three conjugated double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylocta-2,4,6-trienoate can be achieved through several methods. One common approach involves the Wadsworth-Emmons reaction, where an aldehyde is reacted with a phosphonate ester to form the desired trienoate. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wadsworth-Emmons reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed alkenylation (Negishi coupling) has also been reported for the synthesis of similar compounds .
化学反応の分析
Types of Reactions
Methyl 7-methylocta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trienoate into saturated esters or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 7-methylocta-2,4,6-trienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of Methyl 7-methylocta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Methyl 2,4,6-decatrienoate: Similar in structure but with a longer carbon chain.
Methyl 7-phenylhepta-2,4,6-trienoate: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl 7-methylocta-2,4,6-trienoate is unique due to its specific arrangement of double bonds and the presence of a methyl group at the 7th position. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
特性
CAS番号 |
104683-21-8 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
methyl 7-methylocta-2,4,6-trienoate |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-5-4-6-8-10(11)12-3/h4-8H,1-3H3 |
InChIキー |
HGZHNKUOXPGATM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC=CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


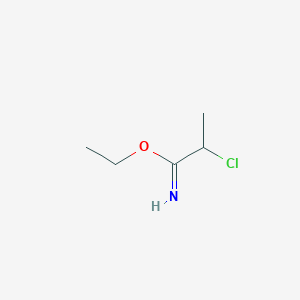
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
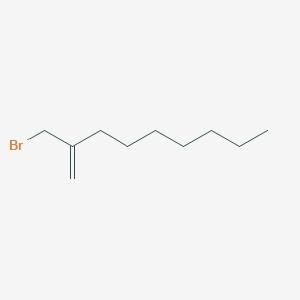
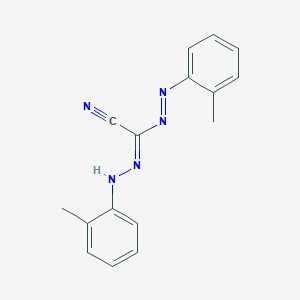
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
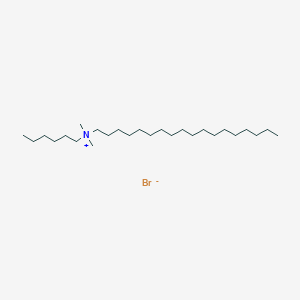

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
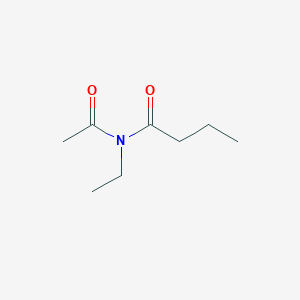
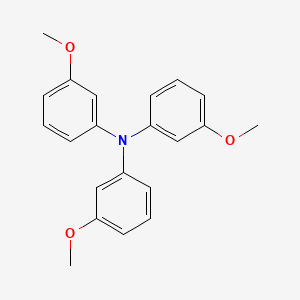

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
